[6-(Difluoromethyl)-3-methoxypyridazin-4-yl]methanol
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Description
[6-(Difluoromethyl)-3-methoxypyridazin-4-yl]methanol is a useful research compound. Its molecular formula is C7H8F2N2O2 and its molecular weight is 190.15 g/mol. The purity is usually 95%.
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Biological Activity
[6-(Difluoromethyl)-3-methoxypyridazin-4-yl]methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C7H8F2N2O2
- Molecular Weight : 194.15 g/mol
- Structure : The compound features a pyridazine ring substituted with a difluoromethyl group and a methanol moiety, which may contribute to its biological properties.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The difluoromethyl group may enhance lipophilicity, facilitating cellular uptake and interaction with target sites.
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 50 to 200 µg/mL, suggesting moderate potency against these pathogens .
Antioxidant Activity
Antioxidant assays have shown that pyridazine derivatives can scavenge free radicals effectively. For instance, the DPPH assay indicated that certain methoxypyridazine compounds possess IC50 values comparable to established antioxidants like quercetin. This suggests potential utility in formulations aimed at reducing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have reported that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings were supported by assays measuring cytokine levels in cell cultures treated with the compound .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the antibacterial effects of this compound against MRSA strains. The compound showed promising results with an MIC of 75 µg/mL, indicating its potential as a lead compound for developing new antibiotics . -
Case Study on Antioxidant Properties :
In another investigation, the antioxidant capacity of the compound was assessed using the DPPH method. Results indicated an IC50 value of approximately 30 µg/mL, demonstrating its effectiveness in neutralizing free radicals compared to standard antioxidants like ascorbic acid .
Data Summary
Biological Activity | Methodology | Result |
---|---|---|
Antimicrobial | MIC Assay | MIC = 75 µg/mL against MRSA |
Antioxidant | DPPH Scavenging Assay | IC50 = 30 µg/mL |
Anti-inflammatory | Cytokine Measurement | Downregulation of TNF-alpha |
Properties
IUPAC Name |
[6-(difluoromethyl)-3-methoxypyridazin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-13-7-4(3-12)2-5(6(8)9)10-11-7/h2,6,12H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDXOAZRPPEWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1CO)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.